Norfloxacin lactate
Overview
Description
Norfloxacin lactate is a derivative of norfloxacin, a synthetic broad-spectrum antibacterial agent belonging to the fluoroquinolone class. It is primarily used to treat various bacterial infections, including urinary tract infections, gynecological infections, and gastrointestinal infections . This compound functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination .
Mechanism of Action
Target of Action
Norfloxacin lactate, a fluoroquinolone antibiotic, primarily targets bacterial enzymes known as DNA gyrase and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
This compound acts by inhibiting the activity of DNA gyrase and topoisomerase IV . It binds to these enzymes, blocking bacterial DNA replication by preventing the untwisting required to replicate one DNA double helix into two . Notably, norfloxacin has a 100 times higher affinity for bacterial DNA gyrase than for mammalian .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication process, leading to the death of the bacteria . This action affects the biochemical pathways involved in bacterial DNA replication, transcription, repair, and recombination .
Pharmacokinetics
Norfloxacin exhibits a bioavailability of 30 to 40% . It is metabolized in the liver and has an elimination half-life of 3 to 4 hours . The drug is excreted through renal and fecal routes . These ADME properties impact the bioavailability of norfloxacin, determining its effectiveness in treating infections.
Result of Action
The molecular effect of norfloxacin’s action is the inhibition of bacterial DNA replication, leading to the death of the bacteria . On a cellular level, this results in the effective treatment of infections caused by susceptible bacteria .
Action Environment
Environmental factors can influence the action of this compound. For instance, the presence of microplastics in the water environment can enhance the adsorption capacity of norfloxacin, promoting its carrier effect . Additionally, compound types, species, and environmental pH, strength, and species of cation can influence the bioaccumulation, metabolism, and toxicity of norfloxacin in aquatic organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of norfloxacin lactate involves the reaction of norfloxacin with lactic acid. The process typically includes the following steps:
Formation of Norfloxacin: Norfloxacin is synthesized through a multi-step process involving the condensation of ethyl 3-aminocrotonate with 2,4-dichloro-5-fluorobenzoyl chloride, followed by cyclization and subsequent reactions to introduce the piperazine moiety.
Lactate Formation: Norfloxacin is then reacted with lactic acid under controlled conditions to form this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Raw Material Preparation: High-purity norfloxacin and lactic acid are prepared.
Reaction Optimization: The reaction conditions, such as temperature, pH, and reaction time, are optimized to maximize yield.
Purification: The product is purified using techniques like crystallization and filtration to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Norfloxacin lactate undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, often catalyzed by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can occur under specific conditions, such as the presence of reducing agents like sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at specific positions on the norfloxacin molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted norfloxacin derivatives with new functional groups.
Scientific Research Applications
Norfloxacin lactate has diverse applications in scientific research, including:
Chemistry: Used as a model compound in studying the reactivity and stability of fluoroquinolones.
Biology: Investigated for its effects on bacterial DNA replication and repair mechanisms.
Medicine: Studied for its efficacy in treating various bacterial infections and its potential side effects.
Industry: Utilized in the development of new antibacterial agents and formulations
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity and higher potency against certain bacteria.
Ofloxacin: Similar to norfloxacin but with different clinical applications and side effect profiles.
Uniqueness
Norfloxacin lactate is unique due to its specific chemical structure, which provides distinct pharmacokinetic properties and a unique spectrum of antibacterial activity. Its lactate form enhances its solubility and bioavailability, making it effective in treating infections that are resistant to other antibiotics .
Properties
IUPAC Name |
1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;2-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3.C3H6O3/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20;1-2(4)3(5)6/h7-9,18H,2-6H2,1H3,(H,22,23);2,4H,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEXIHJJZPTXSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O.CC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97867-34-0 | |
Record name | Norfloxacin lactate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97867-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norfloxacin lactate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097867340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NORFLOXACIN LACTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GU3OE7CPD0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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